Antiflammin 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

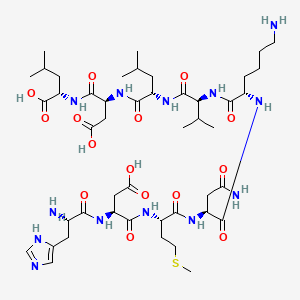

C46H77N13O15S |

|---|---|

Molecular Weight |

1084.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C46H77N13O15S/c1-22(2)14-29(41(68)56-32(19-36(63)64)44(71)58-33(46(73)74)15-23(3)4)57-45(72)37(24(5)6)59-40(67)27(10-8-9-12-47)52-42(69)30(17-34(49)60)55-39(66)28(11-13-75-7)53-43(70)31(18-35(61)62)54-38(65)26(48)16-25-20-50-21-51-25/h20-24,26-33,37H,8-19,47-48H2,1-7H3,(H2,49,60)(H,50,51)(H,52,69)(H,53,70)(H,54,65)(H,55,66)(H,56,68)(H,57,72)(H,58,71)(H,59,67)(H,61,62)(H,63,64)(H,73,74)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 |

InChI Key |

MSFJEXCKZQTGKA-KSALCKNPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N |

Origin of Product |

United States |

Foundational & Exploratory

Antiflammin-2 in Macrophages: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiflammin-2 (AF-2) is a nonapeptide with the sequence HDMNKVLDL, derived from a region of high homology between uteroglobin and lipocortin-1 (also known as Annexin A1).[1] As a mimetic of Annexin A1 (AnxA1), AF-2 exhibits potent anti-inflammatory and pro-resolving properties.[2][3] Macrophages, key players in the initiation, propagation, and resolution of inflammation, are a primary target for AF-2. This technical guide provides an in-depth exploration of the molecular mechanisms through which Antiflammin-2 modulates macrophage function, focusing on its core signaling pathways and functional outcomes.

Core Mechanism of Action: FPR2/ALX Receptor Activation

The primary mechanism of action for Antiflammin-2 in macrophages is initiated by its binding to and activation of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[4][5][6] FPR2/ALX is a G-protein coupled receptor (GPCR) expressed on the surface of macrophages and other myeloid cells.[4][7][8] Binding of AF-2 to this receptor triggers a conformational change, leading to the activation of intracellular signaling cascades that ultimately shift the macrophage phenotype from a pro-inflammatory to a pro-resolving state.[5][9]

Figure 1: Initial binding and activation of FPR2/ALX by Antiflammin-2.

Intracellular Signaling Pathways

Activation of the FPR2/ALX receptor by Antiflammin-2 initiates a cascade of intracellular events. While the complete network is complex, key pathways have been identified, primarily through studies of the parent molecule, AnxA1.

AMPK Activation and Macrophage Polarization

A crucial discovery is that the AnxA1/FPR2/ALX axis is a potent activator of AMP-activated protein kinase (AMPK) in macrophages.[5][9] AMPK is a central regulator of cellular energy homeostasis and metabolism that also plays a critical role in promoting the resolution of inflammation. Activation of AMPK by AF-2 is the key trigger for skewing macrophages from a pro-inflammatory M1 phenotype towards a pro-reparative M2 phenotype.[5][9] This phenotypic switch is fundamental to the anti-inflammatory effects of AF-2.

Modulation of MAPK and NF-κB Signaling

The pro-inflammatory activity of macrophages is largely driven by the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11][12]

-

MAPK Pathway: The MAPK family, including ERK1/2, p38, and JNK, regulates the production of inflammatory mediators.[13][14] While direct inhibition of ERK1/2 phosphorylation by AF-2 was observed in receptor-expressing HEK-293 cells, its effect within macrophages is likely a downstream consequence of M2 polarization, which is associated with the dampening of sustained pro-inflammatory MAPK signaling.[4][5]

-

NF-κB Pathway: NF-κB is a master transcriptional regulator of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[12][15] The induction of an M2 phenotype by AF-2 is expected to suppress the canonical NF-κB activation pathway, thereby reducing the expression of these key inflammatory cytokines.[16]

Figure 2: Overview of Antiflammin-2 signaling cascade in macrophages.

Functional Outcomes in Macrophages

The activation of FPR2/ALX by Antiflammin-2 culminates in several key functional changes in macrophages, driving the resolution of inflammation.

Macrophage Polarization: The M1 to M2 Shift

The most significant outcome of AF-2 signaling in macrophages is the promotion of polarization towards the M2, or "alternatively activated," phenotype. This contrasts with the M1, or "classically activated," phenotype that dominates during the initial pro-inflammatory phase.

| Feature | M1 Macrophage (Pro-inflammatory) | M2 Macrophage (Pro-resolving) |

| Inducing Stimuli | LPS, IFN-γ | IL-4, IL-13, IL-10, Glucocorticoids, Antiflammin-2 |

| Key Transcription Factors | STAT1, NF-κB, IRF5 | STAT6, STAT3, IRF4, PPARγ |

| Surface Markers | High CD86, MHC-II | High CD206 (Mannose Receptor), CD163 |

| Secreted Cytokines | TNF-α, IL-1β, IL-6, IL-12, IL-23 | IL-10, TGF-β |

| Primary Functions | Pathogen killing, antigen presentation, inflammation | Inflammation resolution, efferocytosis, tissue repair, angiogenesis |

Table 1: Comparison of M1 and M2 Macrophage Phenotypes.

Modulation of Cytokine Production

A direct consequence of M2 polarization is a shift in the cytokine secretome. AF-2 treatment is expected to suppress the production of pro-inflammatory cytokines while enhancing the release of anti-inflammatory mediators.

| Cytokine | Expected Change with AF-2 | Function |

| TNF-α | ↓↓↓ | Key initiator of the inflammatory cascade |

| IL-6 | ↓↓ | Pro-inflammatory cytokine with systemic effects |

| IL-1β | ↓↓ | Potent pyrogen and inflammatory mediator |

| IL-10 | ↑↑↑ | Potent anti-inflammatory and immunosuppressive cytokine |

| TGF-β | ↑↑ | Involved in tissue repair and immune suppression |

Table 2: Predicted quantitative effects of Antiflammin-2 on macrophage cytokine production. The number of arrows indicates the expected magnitude of the effect.

Enhanced Phagocytosis of Apoptotic Cells (Efferocytosis)

A hallmark of inflammation resolution is the efficient and non-inflammatory clearance of apoptotic cells, a process known as efferocytosis. AF-2, acting through FPR2/ALX, significantly enhances the capacity of macrophages to phagocytose apoptotic cells.[17] This process is critical for preventing secondary necrosis and the release of damage-associated molecular patterns (DAMPs) that would otherwise perpetuate inflammation.[18] Furthermore, the act of efferocytosis itself reinforces the M2 phenotype, creating a positive feedback loop that promotes tissue repair.[19][20][21]

Experimental Protocols

The following protocols provide detailed methodologies for investigating the mechanism of action of Antiflammin-2 in a laboratory setting using the murine macrophage-like cell line, RAW 264.7.

Figure 3: General experimental workflow for studying Antiflammin-2 effects.

Protocol 1: Western Blot Analysis of MAPK (ERK1/2) Phosphorylation

Objective: To determine if AF-2 modulates LPS-induced ERK1/2 phosphorylation in macrophages.

-

Cell Culture: Seed RAW 264.7 macrophages in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the medium with serum-free DMEM for 2-4 hours to reduce basal kinase activity.

-

Pre-treatment: Pre-treat cells with varying concentrations of Antiflammin-2 (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (e.g., sterile PBS).

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at 100 ng/mL for 15-30 minutes. Include an unstimulated control group.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop with an ECL substrate and image the blot.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Analysis: Quantify band intensities using densitometry software. Express p-ERK1/2 levels relative to total ERK1/2.

Protocol 2: Cytokine Quantification by ELISA

Objective: To quantify the effect of AF-2 on the production of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines.

-

Cell Culture: Seed RAW 264.7 macrophages in 24-well plates at 2.5x10^5 cells/well and allow to adhere overnight.

-

Pre-treatment: Pre-treat cells with Antiflammin-2 (e.g., 1 µM) for 1 hour.

-

Stimulation: Stimulate cells with LPS (100 ng/mL) for 12-24 hours.

-

Supernatant Collection: Collect the culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.

-

ELISA: Perform sandwich ELISAs for mouse TNF-α and mouse IL-10 according to the manufacturer's instructions.

-

Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples (pg/mL). Compare the cytokine levels between different treatment groups.

Protocol 3: Macrophage Polarization Assay by qPCR

Objective: To assess the effect of AF-2 on the expression of M1 (iNOS) and M2 (Arg1) marker genes.

-

Cell Culture and Treatment: Follow steps 1-3 from Protocol 2, using 6-well plates.

-

RNA Extraction: After 24 hours of stimulation, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green master mix and primers specific for mouse Nos2 (iNOS), Arg1 (Arginase-1), and a housekeeping gene (e.g., Actb or Gapdh).

-

Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the LPS-only control.

Protocol 4: Phagocytosis of Apoptotic Cells (Efferocytosis) Assay

Objective: To determine if AF-2 enhances the phagocytic capacity of macrophages for apoptotic cells.

-

Induce Apoptosis: Induce apoptosis in a target cell line (e.g., Jurkat T cells) by UV irradiation or treatment with staurosporine. Confirm apoptosis using Annexin V/Propidium Iodide staining.

-

Label Apoptotic Cells: Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE) according to the manufacturer's protocol.

-

Macrophage Treatment: Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate. Treat with Antiflammin-2 (1 µM) for 1-2 hours.

-

Co-culture: Add the labeled apoptotic cells to the macrophages at a ratio of 5:1 (apoptotic cells:macrophages) and co-culture for 1-2 hours at 37°C.

-

Remove Non-ingested Cells: Gently wash the wells multiple times with cold PBS to remove any apoptotic cells that have not been engulfed.

-

Fix and Stain: Fix the macrophages with 4% paraformaldehyde. If required, stain macrophage membranes with a different colored dye (e.g., WGA-Alexa Fluor 488).

-

Imaging and Analysis:

-

Image the coverslips using fluorescence microscopy.

-

Quantify phagocytosis by calculating a phagocytic index: (number of macrophages containing apoptotic cells / total number of macrophages) x 100.

-

Alternatively, the assay can be performed in suspension and analyzed by flow cytometry.

-

Conclusion

Antiflammin-2 exerts its potent anti-inflammatory effects on macrophages primarily by activating the FPR2/ALX receptor. This initiates an AMPK-dependent signaling cascade that drives macrophage polarization towards a pro-resolving M2 phenotype. The functional consequences of this phenotypic switch are a dampened production of pro-inflammatory mediators, an increased secretion of anti-inflammatory cytokines, and an enhanced capacity for the clearance of apoptotic cells. This multi-faceted mechanism makes Antiflammin-2 and the FPR2/ALX signaling axis a highly attractive target for the development of novel therapeutics aimed at promoting the resolution of inflammation in a wide range of diseases.

References

- 1. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The annexin A1/FPR2 signaling axis expands alveolar macrophages, limits viral replication, and attenuates pathogenesis in the murine influenza A virus infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin A1 drives macrophage skewing to accelerate muscle regeneration through AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The annexin A1/FPR2 signaling axis expands alveolar macrophages, limits viral replication, and attenuates pathogenesis in the murine influenza A virus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FPR1, as a Potential Biomarker of Diagnosis and Infliximab Therapy Responses for Crohn’s Disease, is Related to Disease Activity, Inflammation and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin A1 drives macrophage skewing to accelerate muscle regeneration through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of short chain fatty acids in IFN-gamma-stimulated RAW 264.7 murine macrophage cells: involvement of NF-kappaB and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Macrophage activation induces formation of the anti-inflammatory lipid cholesteryl-nitrolinoleate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Regulation of Apoptotic Cell Clearance During Resolution of Inflammation [frontiersin.org]

- 18. Antiinflammatory effects of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phagocytosis of apoptotic cells by macrophages induces novel signaling events leading to cytokine-independent survival and inhibition of proliferation: activation of Akt and inhibition of extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Phagocytosis of Apoptotic Cells in Resolution of Inflammation [frontiersin.org]

- 21. Phagocytosis of Apoptotic Cells in Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Antiflammin 2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiflammin 2 is a synthetic nonapeptide with recognized anti-inflammatory properties. Its mechanism of action, while not entirely elucidated, is known to be multifaceted, primarily involving the modulation of key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the this compound signaling pathway, consolidating current knowledge on its receptor interactions, downstream effector activation, and its impact on crucial inflammatory processes. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling network to aid researchers and drug development professionals in further investigating and potentially harnessing the therapeutic potential of this compound.

Introduction to this compound

This compound is a synthetic peptide with the amino acid sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu. It corresponds to a region of high similarity between uteroglobin and lipocortin 1 (also known as Annexin A1), proteins known for their anti-inflammatory and phospholipase A2 (PLA2) inhibitory activities. While initially investigated for its potential to directly inhibit PLA2, subsequent research has revealed a more complex signaling mechanism primarily initiated through its interaction with a specific cell surface receptor.

The Core Signaling Pathway: FPRL-1/ALX Receptor Activation

The primary cellular receptor for this compound is the Formyl Peptide Receptor-Like 1 (FPRL-1), also known as FPR2/ALX.[1][2] This G protein-coupled receptor (GPCR) is expressed on various immune cells, including neutrophils and monocytes, and plays a crucial role in modulating inflammatory responses.

Upon binding to FPRL-1, this compound initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This event triggers a downstream signaling cascade culminating in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2]

References

Unraveling the Anti-inflammatory Mechanism of Antiflammin 2: A Technical Guide on its Interaction with Phospholipase A2 Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiflammin 2, a nonapeptide derived from the N-terminal of lipocortin-1 (Annexin A1), has been a subject of extensive research due to its anti-inflammatory properties. Initially, its mechanism of action was attributed to the direct inhibition of phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators. However, subsequent research has challenged this hypothesis, revealing a more complex and nuanced mechanism of action. This technical guide provides an in-depth analysis of the relationship between this compound and PLA2 activation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. The current scientific consensus points towards an indirect modulation of inflammatory pathways, primarily through the activation of the formyl peptide receptor like-1 (FPRL-1) and the regulation of leukocyte adhesion molecules, rather than direct enzymatic inhibition of PLA2.

The Phospholipase A2 and Arachidonic Acid Cascade: A Primer

Phospholipase A2 (PLA2) enzymes are critical players in the inflammatory response. They catalyze the hydrolysis of the sn-2 position of membrane glycerophospholipids, releasing arachidonic acid (AA). Once released, AA is metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) pathway: Leads to the synthesis of prostaglandins (PGs) and thromboxanes (TXs), which are involved in inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) pathway: Results in the production of leukotrienes (LTs) and lipoxins (LXs), which are potent chemoattractants and mediators of vascular permeability and bronchoconstriction.

Given its central role in initiating this cascade, PLA2 has been a prime target for the development of anti-inflammatory therapeutics.

Revisiting the Mechanism of Action of this compound

The Initial Hypothesis: Direct PLA2 Inhibition

Antiflammins are synthetic peptides with sequence homology to proteins known to inhibit phospholipase A2. This led to the initial hypothesis that this compound exerts its anti-inflammatory effects by directly binding to and inhibiting PLA2, thereby preventing the release of arachidonic acid.

Evidence Challenging Direct PLA2 Inhibition

A growing body of evidence has contested the direct PLA2 inhibition model. Several key findings include:

-

Lack of in vitro Inhibition: Studies using purified human synovial fluid PLA2 (HSF-PLA2) showed no inhibitory activity by this compound, even at concentrations as high as 50 µM.

-

Ineffectiveness Against Exogenous PLA2: In vivo models of inflammation induced by the administration of exogenous snake venom PLA2 were not inhibited by this compound. This suggests that this compound does not inhibit the enzyme itself or the enzyme-substrate interaction.

-

No Effect on Arachidonic Acid Mobilization: this compound was found to be unable to significantly reduce arachidonic acid mobilization in murine fibroblasts or peritoneal macrophages stimulated with phorbol esters or calcium ionophores.

These findings strongly indicate that the in vivo anti-inflammatory effects of this compound are not directly related to the inhibition of PLA2 activity.

Alternative Mechanisms of Action: The Current Understanding

The focus of research has shifted towards alternative mechanisms to explain the anti-inflammatory properties of this compound.

A pivotal discovery was the identification of this compound as an agonist for the formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor involved in modulating inflammation. This compound competes for binding to FPRL-1 and its activation triggers downstream signaling events, such as the phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2). This interaction provides a plausible mechanism for the anti-inflammatory actions of this compound.

This compound has been shown to modulate the expression of adhesion molecules on human leukocytes. It attenuates the activation-induced upregulation of L-selectin and the β2 integrin CD11b/CD18 on neutrophils. By downregulating these adhesion molecules, this compound can inhibit leukocyte trafficking to sites of inflammation, a critical step in the inflammatory cascade.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the biological activity of this compound. It is important to note the absence of a direct PLA2 inhibition IC50 value, which aligns with the current understanding of its mechanism of action.

| Target/Process | Parameter | Value | Cell/System | Reference(s) |

| Formyl Peptide Receptor Like-1 (FPRL-1) | EC50 | ~1 µM | HEK-293 cells expressing human FPRL-1 | |

| L-selectin and CD11/CD18 Expression | IC50 | 4-20 µmol/l | Human leukocytes | |

| Human Synovial Fluid PLA2 (HSF-PLA2) | Inhibition | No inhibition observed | Purified enzyme |

Key Experimental Methodologies

This section provides an overview of the key experimental protocols used to elucidate the mechanism of action of this compound.

General Phospholipase A2 (PLA2) Activity Assay (as a negative control experiment)

This protocol describes a general method to assess PLA2 activity, which has been used to demonstrate the lack of direct inhibition by this compound.

-

Principle: The assay measures the hydrolysis of a phospholipid substrate by PLA2. The release of a fatty acid is detected, often using a fluorescent or colorimetric probe.

-

Materials:

-

Purified PLA2 (e.g., from human synovial fluid, snake venom, or pancreas)

-

Phospholipid substrate (e.g., radiolabeled phosphatidylcholine or a fluorescently labeled phospholipid)

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

This compound

-

Detection reagent (e.g., scintillant for radiolabeled assays, or a plate reader for fluorescent/colorimetric assays)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the phospholipid substrate.

-

Add this compound at various concentrations to the reaction mixture. A vehicle control (buffer only) and a positive control inhibitor should be included.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the purified PLA2 enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a chelating agent like EDTA if the enzyme is calcium-dependent).

-

Measure the amount of released fatty acid using the appropriate detection method.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

FPRL-1 Competitive Binding Assay

-

Principle: This assay measures the ability of this compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the FPRL-1 receptor expressed on host cells.

-

Materials:

-

HEK-293 cells transfected to express human FPRL-1.

-

A labeled tracer ligand for FPRL-1 (e.g., [125I-Tyr]-Ac2-26, a peptide from Annexin A1).

-

This compound at a range of concentrations.

-

Binding buffer.

-

Filtration apparatus and glass fiber filters.

-

Gamma counter or fluorescence plate reader.

-

-

Procedure:

-

Harvest the FPRL-1 expressing HEK-293 cells and prepare a cell suspension.

-

In a multi-well plate, add the cell suspension, the labeled tracer ligand at a fixed concentration, and varying concentrations of unlabeled this compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free ligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Measure the radioactivity or fluorescence retained on the filters.

-

Plot the percentage of tracer binding against the concentration of this compound and determine the EC50 value.

-

Leukocyte Adhesion Molecule Expression Assay (Flow Cytometry)

-

Principle: This assay quantifies the expression of cell surface adhesion molecules (e.g., L-selectin, CD11b/CD18) on leukocytes using fluorescently labeled antibodies and flow cytometry.

-

Materials:

-

Isolated human leukocytes (e.g., neutrophils).

-

A leukocyte activator (e.g., platelet-activating factor or interleukin-8).

-

This compound at various concentrations.

-

Fluorescently conjugated monoclonal antibodies specific for L-selectin (CD62L) and CD11b or CD18.

-

Flow cytometer.

-

-

Procedure:

-

Pre-incubate the isolated leukocytes with different concentrations of this compound or a vehicle control.

-

Stimulate the cells with a leukocyte activator for a specific time.

-

Stain the cells with the fluorescently labeled antibodies against the adhesion molecules of interest.

-

Analyze the cells using a flow cytometer to

-

Antiflammin 2: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiflammin 2 (AF-2) is a synthetic nonapeptide with potent anti-inflammatory properties. Its discovery stemmed from the identification of a region of high homology between two endogenous anti-inflammatory proteins: uteroglobin and annexin-A1. Initially thought to act via direct inhibition of phospholipase A2 (PLA2), subsequent research has revealed a more nuanced mechanism involving the activation of the formyl peptide receptor-like 1 (FPRL-1), a G protein-coupled receptor. This activation triggers a downstream signaling cascade that ultimately suppresses inflammatory responses, including neutrophil adhesion and migration. This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Discovery and Origin

This compound was first described as part of a group of synthetic peptides, termed "antiflammins," designed based on a region of significant amino acid sequence similarity between the anti-inflammatory proteins uteroglobin (also known as Clara cell 10-kDa protein or CC10) and lipocortin 1 (now known as annexin-A1).[1][2] The rationale was that this conserved region might be responsible for the anti-inflammatory effects of the parent proteins.[2]

This compound is a nonapeptide with the amino acid sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL).[3]

Amino Acid Sequence Alignment:

The following table illustrates the sequence homology between this compound and the corresponding regions in human uteroglobin and human annexin-A1.

| Peptide/Protein | Sequence |

| This compound | H D M N K V L D L |

| Human Uteroglobin | E I C P S F Q R V I E T L L M D T P S S Y E A A M E L F S P D Q D M R E A G A Q L K K L V D T L P Q K P R E S I I K L M E K I A Q S S L C N |

| Human Annexin-A1 | A M V S E F L K Q A W F I E N E E Q E Y V Q T V K S S K G G P G S A V S P Y P T F N P S S D V A A L H K A I M V K G V D E A T I I D I L T K R N N A Q R Q Q I K A A Y K Q S L E D I A E L S E T K G D V S T V I V I L L A D T R P A G D K Y T E Y H A K L K S P A D E M R E A G A Q L K K L V D T L P Q K P R E S I I K L M E K I A Q S S L C N |

Note: The homologous region in the parent proteins is highlighted.

Mechanism of Action

Initial hypotheses suggested that antiflammins exerted their anti-inflammatory effects by directly inhibiting phospholipase A2 (PLA2), a key enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2] However, further studies revealed that this compound does not directly inhibit PLA2 activity.[4] Instead, its primary mechanism of action is the activation of the formyl peptide receptor-like 1 (FPRL-1), also known as FPR2/ALX.[5]

FPRL-1 is a G protein-coupled receptor expressed on various immune cells, including neutrophils and monocytes.[6] Upon binding of this compound, FPRL-1 initiates a downstream signaling cascade.

Signaling Pathway

The activation of FPRL-1 by this compound leads to the activation of heterotrimeric G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium mobilized by IP3, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][7][8] The activation of this pathway is associated with the modulation of cellular responses involved in inflammation, such as chemotaxis and adhesion.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo assays.

| Assay | Parameter | Value | Reference |

| FPRL-1 Binding Assay | EC50 | ~1 µM | [5] |

| Inhibition of Adhesion Molecule Expression | IC50 (L-selectin and CD11/CD18) | 4-20 µM | [9] |

| TPA-Induced Ear Edema | Inhibition | Dose-dependent | [4] |

| Carrageenan-Induced Paw Edema | Inhibition | Dose-dependent | [2] |

| Neutrophil Adhesion to Endothelial Cells | Inhibition | Significant reduction | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the FPRL-1 receptor.

Materials:

-

HEK-293 cells stably expressing human FPRL-1

-

[125I-Tyr]-Ac2-26 (radiolabeled tracer)

-

This compound

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Scintillation counter

Protocol:

-

Culture and harvest FPRL-1 expressing HEK-293 cells.

-

Resuspend cells in binding buffer to a concentration of 1-2 x 106 cells/mL.

-

In a 96-well plate, add 50 µL of cell suspension to each well.

-

Add 25 µL of varying concentrations of this compound (or vehicle control).

-

Add 25 µL of [125I-Tyr]-Ac2-26 to each well.

-

Incubate for 1 hour at 4°C with gentle agitation.

-

Harvest the cells onto filter mats using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the EC50 value for this compound.

This assay determines the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule of the FPRL-1 pathway.

Materials:

-

FPRL-1 expressing cells (e.g., HEK-293 or neutrophils)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

-

Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.

This assay mimics the physiological conditions of blood flow to assess the effect of this compound on neutrophil adhesion to endothelial cells.[11][12]

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Human neutrophils

-

This compound

-

Flow chamber system

-

Microscope with a camera

Protocol:

-

Culture HUVECs to confluence on a coverslip or in a flow chamber.

-

Activate HUVECs with an inflammatory stimulus (e.g., TNF-α) for 4-6 hours.

-

Isolate human neutrophils from fresh blood.

-

Pre-treat neutrophils with this compound or vehicle.

-

Assemble the flow chamber with the HUVEC monolayer.

-

Perfuse the neutrophil suspension through the chamber at a defined shear stress.

-

Record the number of adherent neutrophils in multiple fields of view over time.

-

Analyze the videos to quantify the number of firmly adhered neutrophils.

In Vivo Models

This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds.[2]

Materials:

-

Rodents (e.g., rats or mice)

-

1% Carrageenan solution in saline

-

This compound

-

Pletysmometer

Protocol:

-

Administer this compound (e.g., intraperitoneally or topically) or vehicle to the animals.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control group.

This model is used to assess the anti-inflammatory activity of topically applied agents.[4]

Materials:

-

Mice

-

12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone

-

This compound solution

-

Biopsy punch

-

Analytical balance

Protocol:

-

Topically apply this compound or vehicle to the inner and outer surfaces of the right ear.

-

After a pre-treatment period (e.g., 30 minutes), apply TPA solution to the same ear.

-

After a set time (e.g., 4-6 hours), sacrifice the mice and take a standard-sized biopsy from both the treated (right) and untreated (left) ears.

-

Weigh the ear biopsies. The difference in weight between the right and left ear punches is a measure of the edema.

-

Calculate the percentage of edema inhibition in the this compound-treated groups.

Conclusion

This compound represents a significant development in the field of anti-inflammatory peptides. Its discovery, rooted in the principle of conserved functional domains within endogenous proteins, has led to a greater understanding of the complex mechanisms of inflammation resolution. The elucidation of its action through the FPRL-1 receptor, rather than direct enzyme inhibition, highlights the importance of receptor-mediated signaling in the control of inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related peptides.

References

- 1. Antiflammin peptides in the regulation of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are FPR1 agonists and how do they work? [synapse.patsnap.com]

- 9. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiflammin-2 prevents HL-60 adhesion to endothelial cells and prostanoid production induced by lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human neutrophil flow chamber adhesion assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Antiflammin-2: A Structural and Mechanistic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antiflammin-2 is a nonapeptide with the sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL) that has garnered interest for its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the structural and mechanistic aspects of Antiflammin-2, with a focus on its primary sequence, predicted three-dimensional structure, and its interaction with key signaling pathways. Despite its recognized biological activity, experimental data from techniques such as NMR spectroscopy, X-ray crystallography, and circular dichroism to definitively determine its structure are notably absent in the current scientific literature. This guide addresses this gap by presenting a computationally predicted model of Antiflammin-2 and delves into the established mechanisms of its anti-inflammatory effects, including its role as an agonist for the Formyl Peptide Receptor-Like 1 (FPRL-1). Detailed experimental protocols for key biological assays are also provided to facilitate further research and drug development efforts.

Primary Structure and Physicochemical Properties

Antiflammin-2 is a synthetic nonapeptide, meaning it is composed of nine amino acids.[3] Its sequence was identified based on homology with regions of the anti-inflammatory proteins uteroglobin and annexin-A1.[4] The primary structure and key physicochemical properties of Antiflammin-2 are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu |

| One-Letter Code | HDMNKVLDL |

| Molecular Formula | C46H77N13O15S |

| Molecular Weight | 1088.24 g/mol |

| CAS Number | 118850-72-9 |

Table 1: Primary Structure and Physicochemical Properties of Antiflammin-2.

Structural Analysis: A Field Ripe for Exploration

A thorough review of the existing scientific literature reveals a significant gap in the experimental structural analysis of Antiflammin-2. To date, no studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or circular dichroism spectroscopy have been published to elucidate its three-dimensional conformation or secondary structure elements (e.g., α-helices, β-sheets).

Computational Prediction of the 3D Structure

In the absence of experimental data, computational modeling offers a valuable tool for predicting the three-dimensional structure of peptides. Using the PEP-FOLD peptide structure prediction server, a plausible 3D model of Antiflammin-2 was generated.

Note on Predicted Structure: The following visualization and analysis are based on a de novo computational prediction. This model represents a theoretical conformation and has not been experimentally validated. It should be used as a preliminary guide for further investigation.

The predicted structure suggests that Antiflammin-2 is unlikely to form stable, canonical secondary structures like α-helices or β-sheets, which is common for short peptides in an aqueous environment. Its conformation is likely to be flexible and dynamic, existing as an ensemble of interconverting structures. The spatial arrangement of its amino acid side chains, however, is critical for its biological activity, particularly for its interaction with receptors like FPRL-1.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of Antiflammin-2 are primarily attributed to its interaction with the Formyl Peptide Receptor-Like 1 (FPRL-1), a G-protein coupled receptor.[4] It is also suggested to have an inhibitory effect on phospholipase A2 (PLA2), although this mechanism is a subject of some debate in the literature.

Agonism of Formyl Peptide Receptor-Like 1 (FPRL-1)

Antiflammin-2 acts as an agonist at the FPRL-1 receptor.[4] This interaction initiates a signaling cascade that is believed to contribute to its anti-inflammatory effects. The binding of Antiflammin-2 to FPRL-1 has been shown to trigger the phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2).[4] This pathway is known to be involved in modulating cellular responses to inflammation. The EC50 for Antiflammin-2 binding to FPRL-1 is approximately 1 μM.[4]

References

Antiflammin 2 and Annexin A1: A Technical Guide to Sequence Homology and Anti-Inflammatory Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sequence homology between Antiflammin 2 and Annexin A1, detailing their shared anti-inflammatory signaling pathways and the experimental methodologies used to characterize their interaction.

Introduction: A Shared Anti-Inflammatory Axis

This compound is a synthetic nonapeptide that demonstrates significant anti-inflammatory properties. Its development was based on the sequence homology with uteroglobin and Annexin A1, a 37 kDa protein known for its role in the resolution of inflammation.[1][2][3] Both this compound and the N-terminal region of Annexin A1 exert their effects through a common receptor, the formyl peptide receptor-like 1 (FPRL1), also known as FPR2/ALX.[1][4] This shared mechanism of action makes the comparative analysis of these two molecules a critical area of research for the development of novel anti-inflammatory therapeutics.

Sequence Homology

This compound is a nine-amino-acid peptide with the sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL).[5][6] This sequence shares homology with a region within the N-terminal domain of Annexin A1. The N-terminal of human Annexin A1 is crucial for its anti-inflammatory activity, with the first 26 amino acids (Ac2-26) being a well-characterized active fragment.[7][8]

Table 1: Amino Acid Sequences

| Peptide/Protein Region | Sequence |

| This compound | H D M N K V L D L |

| Annexin A1 (Human, N-terminal) | A M V S E F L K Q A W F I E N E E Q E Y V Q T V K |

A direct alignment highlights the region of similarity that inspired the synthesis of this compound. While not identical, the physicochemical properties of the amino acids in the homologous regions are believed to contribute to their shared ability to bind and activate FPRL1.

Quantitative Analysis of Receptor Binding and Activity

The anti-inflammatory effects of both this compound and Annexin A1 are primarily mediated through their interaction with the G protein-coupled receptor, FPRL1.[1] Competitive binding assays and functional assays have been employed to quantify and compare their activity.

Table 2: Receptor Binding and Functional Activity Data

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | FPRL1 | Competitive Binding | EC50 | ~1 µM | [1] |

| This compound | FPRL1 | Neutrophil Adhesion Inhibition | IC50 | 4-20 µM | [9] |

| Annexin A1 (Ac2-26) | FPRL1 | Competitive Binding | - | Binds to FPRL1 | [10] |

| Annexin A1 (full-length) | FPRL1 | - | - | More potent than Ac2-26 | [4] |

Signaling Pathways

Upon binding to FPRL1, both this compound and Annexin A1 initiate a downstream signaling cascade that ultimately leads to the attenuation of the inflammatory response. A key pathway activated is the Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) pathway.[1][7] Activation of this pathway is a hallmark of FPRL1-mediated anti-inflammatory signaling.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [125I-Tyr]-Ac2-26) for binding to a receptor (FPRL1).

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human FPRL1 gene are cultured to confluency.

-

Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer.

-

Binding Reaction: A constant concentration of the radiolabeled Annexin A1 peptide, [125I-Tyr]-Ac2-26, is added to the cell suspension.

-

Competition: Increasing concentrations of unlabeled this compound are added to compete for binding to the FPRL1 receptors.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The cell-bound (bound) radioligand is separated from the unbound (free) radioligand in the supernatant, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[1]

Neutrophil Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.

Detailed Methodology:

-

Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in multi-well plates until they form a confluent monolayer.

-

Activation: The endothelial cell monolayer is activated with an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the expression of adhesion molecules.

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Treatment: The isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.

-

Co-culture: The treated neutrophils are then added to the activated endothelial cell monolayer and incubated to allow for adhesion.

-

Washing: Non-adherent neutrophils are removed by gentle washing.

-

Quantification: The number of adherent neutrophils is quantified, for example, by microscopy after staining or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

-

Data Analysis: The percentage of adhesion inhibition is calculated by comparing the number of adherent neutrophils in the this compound-treated groups to the vehicle control group. This allows for the determination of the IC50 value.[9]

Conclusion

This compound demonstrates a clear sequence homology to the N-terminal region of Annexin A1, which translates to a shared mechanism of anti-inflammatory action through the FPRL1 receptor. The activation of the ERK/MAPK signaling pathway is a key event in mediating their inhibitory effects on neutrophil adhesion and the broader inflammatory cascade. The experimental protocols detailed herein provide a framework for the continued investigation and comparison of these and other novel anti-inflammatory peptides targeting this important therapeutic pathway. Further research focusing on obtaining directly comparable quantitative data will be crucial for elucidating the subtle differences in their pharmacological profiles and for guiding future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. Oxidative degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of this compound under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Annexin-A1: Therapeutic Potential in Microvascular Disease [frontiersin.org]

- 9. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formyl Peptide Receptors and Annexin A1: Complementary Mechanisms to Infliximab in Murine Experimental Colitis and Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Antiflammin 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiflammin 2 is a synthetic nonapeptide with the amino acid sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL). It corresponds to a region of high homology between uteroglobin and lipocortin 1 and exhibits potent anti-inflammatory properties.[1][2] The mechanism of action of this compound is, at least in part, mediated through its interaction with the Formyl-Peptide Receptor Like 1 (FPRL-1), a G-protein coupled receptor involved in modulating inflammatory responses.[1][2] This document provides detailed protocols for the chemical synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), its subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization.

Data Summary

The following tables summarize representative quantitative data for the synthesis and characterization of this compound, based on typical yields and purity levels achieved for similar synthetic nonapeptides.

Table 1: Synthesis and Purification Yields

| Step | Parameter | Typical Value |

| Synthesis | Crude Peptide Yield | 70 - 85% |

| Purification | Purified Peptide Yield | 20 - 40% (of crude) |

| Overall | Overall Yield | 15 - 35% |

Table 2: Product Characterization

| Analysis Method | Parameter | Result |

| Analytical RP-HPLC | Purity | >98% |

| Mass Spectrometry | Theoretical Mass (Monoisotopic) | 1055.56 Da |

| Observed Mass | Consistent with theoretical mass | |

| UV-Vis Spectroscopy | Wavelength of Max Absorbance | ~214 nm (peptide bond) |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy.

1.1. Resin Preparation:

-

Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Drain the DMF.

1.2. Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat steps 1-3.

-

Wash the resin thoroughly with DMF (5 times).

1.3. Amino Acid Coupling (repeat for each amino acid in the sequence from C-terminus to N-terminus):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin solution should remain colorless). If the test is positive (blue color), repeat the coupling step.

-

Wash the resin with DMF (3 times).

1.4. Final Fmoc Deprotection:

-

After coupling the final amino acid (Histidine), perform a final deprotection as described in section 1.2.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

-

Wash the peptide-resin with dichloromethane (DCM) (3 times).

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Due to the presence of a methionine residue, which is susceptible to oxidation, it is recommended to perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Purification by RP-HPLC

This protocol details the purification of the crude this compound peptide.

3.1. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of Buffer A (see below).

-

Filter the solution through a 0.45 µm syringe filter.

3.2. HPLC Conditions:

-

Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: 15-20 mL/min.

-

Detection: 214 nm and 280 nm.

-

Gradient: A shallow gradient is recommended for optimal separation of closely eluting impurities. An example gradient is:

-

5-25% B over 10 minutes.

-

25-45% B over 40 minutes.

-

45-95% B over 5 minutes.

-

3.3. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of each fraction using analytical RP-HPLC.

-

Confirm the identity of the peptide in the pure fractions by mass spectrometry.

-

Pool the fractions with the desired purity (>98%).

-

Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 4: Peptide Quantification

The concentration of the purified this compound solution can be determined using UV-Vis spectroscopy by measuring the absorbance at 214 nm, which corresponds to the peptide bonds. A standard curve with a known concentration of a similar peptide can be used for accurate quantification.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects by activating the Formyl-Peptide Receptor Like 1 (FPRL-1).[1][2] FPRL-1 is a G-protein coupled receptor (GPCR) that, upon ligand binding, initiates an intracellular signaling cascade. This leads to the activation of downstream effectors such as phospholipase C (PLC) and subsequent mobilization of intracellular calcium, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2.[1][2][3] These signaling events ultimately modulate cellular responses involved in inflammation.

References

- 1. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiflammin-2 activates the human formyl-peptide receptor like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of Antiflammin 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiflammin 2 (AFX-2) is a synthetic nonapeptide (HDMNKVLDL) derived from the region of highest homology between uteroglobin and lipocortin-1 (also known as Annexin A1). It has demonstrated potent anti-inflammatory properties in various preclinical models. The primary mechanism of action of this compound is believed to be mediated through its interaction with the formyl peptide receptor-like 1 (FPRL-1), a G protein-coupled receptor expressed on various immune cells, including macrophages and neutrophils. Activation of FPRL-1 by this compound initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators. This application note provides detailed protocols for in vitro cell-based assays to characterize the anti-inflammatory activity of this compound, focusing on its effects on macrophage activation and neutrophil adhesion.

Key Applications

-

Screening and characterization of the anti-inflammatory potential of this compound and its analogs.

-

Elucidation of the molecular mechanisms underlying the anti-inflammatory effects of this compound.

-

Quality control and batch-to-batch consistency assessment of synthesized this compound.

Data Presentation: Efficacy of this compound in Macrophage Activation

The following tables summarize representative quantitative data for the inhibitory effects of a hypothetical anti-inflammatory peptide, illustrating the expected outcomes from the protocols described below. These values are for illustrative purposes and actual results for this compound should be determined experimentally.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |

| 1 | 15.2 ± 2.1 |

| 5 | 35.8 ± 3.5 |

| 10 | 58.3 ± 4.2 |

| 25 | 75.1 ± 5.0 |

| 50 | 92.6 ± 3.8 |

| IC50 (µM) | ~12.5 |

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | % Inhibition of TNF-α (Mean ± SD) | % Inhibition of IL-6 (Mean ± SD) |

| 1 | 12.5 ± 1.8 | 10.3 ± 2.0 |

| 5 | 30.1 ± 2.9 | 28.7 ± 3.1 |

| 10 | 52.4 ± 3.7 | 49.8 ± 4.0 |

| 25 | 70.3 ± 4.5 | 68.9 ± 4.8 |

| 50 | 88.9 ± 3.9 | 85.4 ± 4.2 |

| IC50 (µM) | ~11.8 | ~13.2 |

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the ability of this compound to inhibit the production of the pro-inflammatory mediators Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Griess Reagent System

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Cell scraper

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Harvest cells using a cell scraper and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell adherence.

-

-

Treatment:

-

Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS.

-

Prepare serial dilutions of this compound in culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound.

-

Include a vehicle control (medium without this compound).

-

Incubate the plate for 1 hour at 37°C and 5% CO₂.

-

-

Stimulation:

-

Prepare a 10 µg/mL solution of LPS in culture medium.

-

Add 10 µL of the LPS solution to each well (except for the negative control wells) to achieve a final concentration of 1 µg/mL.

-

In the negative control wells, add 10 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Measurement of Nitric Oxide (NO) Production:

-

After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100.

-

-

Measurement of TNF-α and IL-6 Production:

-

Collect the remaining supernatant from the cell culture plate and store it at -80°C until use.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

-

The percentage of cytokine inhibition is calculated as: [1 - (Concentration in treated group / Concentration in LPS control group)] x 100.

-

-

Cell Viability Assay (Optional but Recommended):

-

To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue™) on the cells after collecting the supernatant.

-

Protocol 2: Neutrophil Adhesion Assay

This assay evaluates the ability of this compound to inhibit the adhesion of neutrophils to a monolayer of endothelial cells, a critical step in the inflammatory response.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Human neutrophils (isolated from fresh human blood)

-

Ficoll-Paque PLUS

-

Calcein-AM fluorescent dye

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Endothelial Cell Culture:

-

Culture HUVECs in EGM-2 medium at 37°C and 5% CO₂.

-

Seed HUVECs into a 96-well black, clear-bottom plate and grow until a confluent monolayer is formed.

-

-

Activation of Endothelial Cells:

-

Treat the confluent HUVEC monolayer with 10 ng/mL of TNF-α for 4-6 hours to induce the expression of adhesion molecules.

-

Include non-activated control wells (treated with medium only).

-

-

Neutrophil Isolation and Labeling:

-

Isolate human neutrophils from fresh, heparinized blood using Ficoll-Paque density gradient centrifugation.

-

Label the isolated neutrophils with Calcein-AM dye according to the manufacturer's instructions. This will render the neutrophils fluorescent.

-

Resuspend the labeled neutrophils in an appropriate assay buffer.

-

-

Treatment and Adhesion:

-

Wash the activated HUVEC monolayer gently with PBS.

-

Pre-incubate the fluorescently labeled neutrophils with various concentrations of this compound for 30 minutes at 37°C.

-

Add the this compound-treated neutrophils to the HUVEC monolayer.

-

Incubate for 30-60 minutes at 37°C to allow for adhesion.

-

-

Quantification of Adhesion:

-

After incubation, gently wash the wells with PBS to remove non-adherent neutrophils.

-

Measure the fluorescence of the remaining adherent neutrophils using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm).

-

The percentage of adhesion inhibition is calculated as: [1 - (Fluorescence of treated group / Fluorescence of TNF-α control group)] x 100.

-

Visualizations

Signaling Pathway of this compound in Macrophages

Caption: Proposed signaling pathway of this compound in macrophages.

Experimental Workflow for Macrophage Assay

Caption: Workflow for the in vitro macrophage-based inflammation assay.

Application Notes and Protocols for Antiflammin 2 Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Antiflammin 2 (AF-2), a nonapeptide with anti-inflammatory properties, in various murine models of inflammation. The protocols detailed below are based on established preclinical research and are intended to assist in the investigation of AF-2's therapeutic potential.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through its interaction with the Formyl Peptide Receptor-Like 1 (FPRL-1), also known as the lipoxin A4 receptor (ALX).[1][2] Binding of this compound to this G protein-coupled receptor on immune cells, such as neutrophils, initiates a signaling cascade that ultimately suppresses inflammatory responses. A key downstream event is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This activation of the FPRL-1 pathway by this compound leads to the inhibition of neutrophil adhesion to the endothelium and a reduction in the production of pro-inflammatory mediators like leukotriene B4 (LTB4).[1][2][3]

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in murine models of inflammation.

Table 1: Topical Administration of this compound in TPA-Induced Ear Edema in Mice

| Dose of this compound | Edema Inhibition (%) | Reduction in Plasma Leakage (%) | Reduction in Neutrophil Infiltration (MPO activity, %) | Reduction in LTB4 Levels (%) |

| Dose 1 (Specific concentration not available in literature) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |

| Dose 2 (Specific concentration not available in literature) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |

| Dose 3 (Specific concentration not available in literature) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |

Note: While a dose-dependent effect has been established, specific concentrations and corresponding percentage inhibitions are not detailed in the available literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Table 2: Parenteral Administration of this compound in Carrageenan-Induced Paw Edema in Mice

| Route of Administration | Dose of this compound | Vehicle | Edema Inhibition (%) |

| Intraperitoneal (i.p.) | Data not available | Saline or PBS | Data not available |

| Intravenous (i.v.) | Data not available | Saline or PBS | Data not available |

Experimental Protocols

Protocol 1: Topical Administration of this compound in TPA-Induced Ear Edema

This protocol is designed to assess the anti-inflammatory effect of topically applied this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.

Materials:

-

This compound

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Vehicle for this compound (e.g., acetone, ethanol, or a suitable cream base)

-

Vehicle for TPA (typically acetone)

-

Male Swiss or BALB/c mice (6-8 weeks old)

-

Micropipettes

-

Ear punch biopsy tool (e.g., 4 mm diameter)

-

Analytical balance

-

Myeloperoxidase (MPO) assay kit

-

ELISA kit for Leukotriene B4 (LTB4)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the mice into the following groups (n=6-8 per group):

-

Group 1: Vehicle for this compound + Vehicle for TPA (Negative Control)

-

Group 2: Vehicle for this compound + TPA (Positive Control)

-

Group 3: Dexamethasone (positive therapeutic control) + TPA

-

Group 4-6: Increasing doses of this compound + TPA

-

-

This compound Application: Topically apply the designated dose of this compound or its vehicle to the inner and outer surfaces of the right ear of each mouse.

-

Induction of Inflammation: After a predetermined time (e.g., 30 minutes), topically apply a standard dose of TPA (e.g., 2.5 µg in 20 µL of acetone) to the same ear to induce inflammation.

-

Edema Measurement: At various time points after TPA application (e.g., 4, 6, and 24 hours), euthanize the mice and collect a 4 mm ear punch biopsy from both the treated (right) and untreated (left) ears. The difference in weight between the two biopsies is a measure of the edema.

-

Biochemical Analysis:

-

Myeloperoxidase (MPO) Activity: Homogenize the ear tissue and measure MPO activity as an indicator of neutrophil infiltration, following the instructions of a commercially available kit.

-

Leukotriene B4 (LTB4) Levels: Homogenize the ear tissue and determine the concentration of LTB4 using an ELISA kit.

-

Experimental Workflow:

Caption: Workflow for TPA-induced ear edema model.

Protocol 2: Parenteral Administration of this compound in Carrageenan-Induced Paw Edema

This protocol is a general framework for evaluating the systemic anti-inflammatory effects of this compound using the carrageenan-induced paw edema model.

Materials:

-

This compound

-

Lambda-Carrageenan

-

Vehicle for this compound (e.g., sterile saline or phosphate-buffered saline (PBS))

-

Male Wistar or Sprague-Dawley rats or Swiss albino mice

-

Plethysmometer or digital calipers

-

Syringes and needles for injection

Procedure:

-

Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

-

Grouping: Randomly assign animals to the following groups (n=6-8 per group):

-

Group 1: Vehicle for this compound + Saline injection in paw (Negative Control)

-

Group 2: Vehicle for this compound + Carrageenan injection in paw (Positive Control)

-

Group 3: Indomethacin (positive therapeutic control) + Carrageenan

-

Group 4-6: Increasing doses of this compound + Carrageenan

-

-

This compound Administration: Administer the specified dose of this compound or its vehicle via the desired parenteral route (e.g., intraperitoneal or intravenous injection).

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes) following the treatment, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the positive control group.

Experimental Workflow:

Caption: Workflow for carrageenan-induced paw edema model.

References

- 1. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiflammin-2 activates the human formyl-peptide receptor like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying the Anti-inflammatory Effects of Antiflammin 2 on Cytokine Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiflammin 2 is a nonapeptide that has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to its interaction with the formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor involved in modulating inflammatory responses. Activation of FPRL-1 by this compound is believed to initiate a signaling cascade that ultimately leads to the downregulation of pro-inflammatory cytokine production. This document provides detailed application notes and experimental protocols for quantifying the effects of this compound on the production of key inflammatory cytokines, namely Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects by binding to and activating the FPRL-1 receptor. This interaction triggers a downstream signaling cascade that interferes with the activation of pro-inflammatory transcription factors, such as NF-κB. By inhibiting these pathways, this compound effectively reduces the transcription and subsequent translation of genes encoding for pro-inflammatory cytokines.

Application of Antiflammin 2 in Arthritis Research: Technical Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction